Potency Gap in Antimycobacterial Activity: Parent Scaffold vs. Optimized Derivative
The 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine core itself is biologically inert in antimycobacterial assays, demonstrating a Minimum Inhibitory Concentration (MIC) >200 μM against Mycobacterium tuberculosis H37Rv. This establishes a clear baseline that the unadorned scaffold is non-toxic to the bacterium. In stark contrast, the synthetic derivative 7t (1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide), which retains the identical core, exhibits an MIC of <0.78 μg/mL (corresponding to an MIC improvement of >1000-fold relative to the 200 μM baseline) with a selectivity index >>25 against HEK-293T cells [1]. This data quantitatively confirms that the commercial intermediate is an essential but 'blank' starting point—its procurement value derives entirely from its capacity to be elaborated into highly potent, selective agents via substitution at the 3-position.
| Evidence Dimension | Antimycobacterial activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC >200 μM |
| Comparator Or Baseline | Derivative 7t (sharing same pyrrolo[3,2-c]pyridine core) |
| Quantified Difference | MIC <0.78 μg/mL for 7t; Selectivity Index (SI) >>25 for 7t vs. SI ~1 (inferred) for parent |
| Conditions | MABA assay; HEK-293T cytotoxicity counter-screen |
Why This Matters
Procurement is justified for labs synthesizing 3-substituted Mannich bases targeting TB; the commercial availability of the core enables rapid SAR exploration without multi-step de novo core construction.
- [1] El-Gamal, M. I., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. European Journal of Medicinal Chemistry. View Source
